molecular formula C12H19NO2S2 B188797 TXD9AYA734 CAS No. 53799-67-0

TXD9AYA734

Cat. No.: B188797
CAS No.: 53799-67-0
M. Wt: 273.4 g/mol
InChI Key: JRLQNIIAMXVKAF-UHFFFAOYSA-N
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Description

TXD9AYA734 is a complex organic compound with a unique structure that includes a sulfonamide group and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TXD9AYA734 typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylmethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methylbenzenesulfonyl chloride+butylmethylamineN-[butyl(methyl)-lambda 4 -sulfanylidene]-4-methylbenzenesulfonamide\text{4-methylbenzenesulfonyl chloride} + \text{butylmethylamine} \rightarrow \text{this compound} 4-methylbenzenesulfonyl chloride+butylmethylamine→N-[butyl(methyl)-lambda 4 -sulfanylidene]-4-methylbenzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

TXD9AYA734 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

TXD9AYA734 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TXD9AYA734 involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylbutylamine: A secondary aliphatic amine with similar structural features.

    Butyl methacrylate: An ester with a butyl group, used in polymer synthesis.

    Sulfonamides: A class of compounds with a sulfonamide group, widely used in medicinal chemistry.

Uniqueness

TXD9AYA734 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

53799-67-0

Molecular Formula

C12H19NO2S2

Molecular Weight

273.4 g/mol

IUPAC Name

(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

JRLQNIIAMXVKAF-UHFFFAOYSA-N

Isomeric SMILES

CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C

SMILES

CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C

Canonical SMILES

CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C

53799-67-0

Origin of Product

United States

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